Dichloro-1,3-thiazole-5-sulfonyl chloride
Overview
Description
Dichloro-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3Cl3NO2S2 and a molecular weight of 252.53 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-1,3-thiazole-5-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-thiazole-5-sulfonyl chloride. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dichloro-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an amine group replacing one of the chlorine atoms .
Scientific Research Applications
Dichloro-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dichloro-1,3-thiazole-5-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds, thereby altering their chemical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-5-sulfonyl chloride: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1,3-thiazole-5-sulfonyl chloride: Contains only one chlorine atom, resulting in different reactivity and applications.
2,4-Dichloro-1,3-thiazole: Similar structure but without the sulfonyl chloride group, leading to different chemical behavior.
Uniqueness
Dichloro-1,3-thiazole-5-sulfonyl chloride is unique due to its dual chlorine substituents and sulfonyl chloride group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZQYDKDJPFLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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